O-Benzylation Kinetics: Rate Reduction Relative to TriBOT in Acid-Catalyzed Systems
In a direct head-to-head kinetic study of acid-catalyzed O-benzylation of 1-octanol, 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine (referred to as Cl-BOT) exhibits a reaction rate constant approximately 56% lower than that of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) [1]. This quantitative difference establishes that Cl-BOT is a less reactive benzylating reagent under these conditions, a property that can be advantageous for controlling exothermic reactions or improving selectivity in complex substrates.
| Evidence Dimension | Second-order rate constant (k) for acid-catalyzed O-benzylation of 1-octanol |
|---|---|
| Target Compound Data | k ≈ 1.9 × 10⁻³ M⁻¹·s⁻¹ |
| Comparator Or Baseline | 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT): k ≈ 4.3 × 10⁻³ M⁻¹·s⁻¹ |
| Quantified Difference | Approximately 2.3-fold reduction (56% lower rate) |
| Conditions | 1-octanol (0.30 M), reagent (0.20 M), TfOH (0.020 M) in CDCl₃ at 25 °C, monitored by ¹H NMR |
Why This Matters
This quantitative rate difference informs reagent selection: TriBOT is preferred for maximal benzylation throughput, whereas Cl-BOT is the appropriate choice when slower, more controlled benzylation kinetics are required for substrate compatibility or selectivity optimization.
- [1] Yamada, K.; Kataoka, M.; Kota, M.; Kunishima, M. Study of the Reactivities of Acid-Catalyzed O-Benzylating Reagents Based on Structural Isomers of 1,3,5-Triazine. J. Org. Chem. 2015, 80 (22), 11275–11280. View Source
